Fmoc-L-his-oall

概要

説明

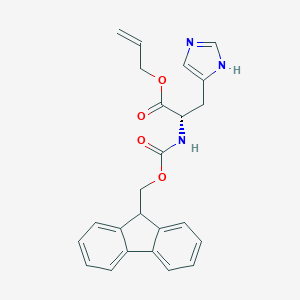

Fmoc-L-histidine allyl ester: is a derivative of the amino acid histidine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and an allyl ester group at the C-terminus. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group, allowing for the stepwise construction of peptides on a solid support. The allyl ester group can be selectively removed under mild conditions, making it a versatile tool in the synthesis of complex peptides and proteins .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-histidine allyl ester typically involves the following steps:

Protection of the amino group: The amino group of L-histidine is protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Esterification: The carboxyl group of the Fmoc-protected histidine is then esterified with allyl alcohol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the production of Fmoc-L-histidine allyl ester follows similar steps but on a larger scale. The process involves:

Large-scale protection: Using automated systems to protect the amino group with Fmoc chloride.

Bulk esterification: Conducting the esterification reaction in large reactors with continuous monitoring and control of reaction conditions to ensure high yield and purity

化学反応の分析

Types of Reactions: Fmoc-L-histidine allyl ester undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Ester hydrolysis: Cleavage of the allyl ester group using palladium catalysts in the presence of a nucleophile like morpholine.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.

Ester hydrolysis: Palladium(0) catalysts in the presence of morpholine or other nucleophiles.

Major Products:

Deprotection: Yields L-histidine with a free amino group.

Ester hydrolysis: Produces L-histidine with a free carboxyl group

科学的研究の応用

Peptide Synthesis

Fmoc-L-histidine allyl ester is widely used as a building block in peptide synthesis. The Fmoc group protects the amino group, enabling the formation of peptide bonds without interference. The allyl ester can be selectively removed under mild conditions, making it versatile for constructing complex peptide sequences. This application is essential in both academic research and industrial settings for producing peptides with specific biological activities .

Drug Development

In medicinal chemistry, Fmoc-L-histidine allyl ester is utilized to develop peptide-based therapeutics. Its ability to undergo selective deprotection allows researchers to introduce various functional groups into drug candidates, enhancing their efficacy and bioavailability. This compound is particularly valuable in creating histidine-containing drugs that can improve therapeutic outcomes .

Bioconjugation

The allyl ester functionality of Fmoc-L-histidine allyl ester facilitates bioconjugation processes, which are critical for developing targeted drug delivery systems. By enabling the attachment of biomolecules to surfaces or other compounds, this compound aids in improving the specificity and effectiveness of treatments, particularly in cancer therapy and diagnostics .

Protein Engineering

Researchers employ Fmoc-L-histidine allyl ester to modify proteins for studying their structure and function. This application is vital for understanding enzyme activity and protein interactions, contributing to advancements in biotechnology and therapeutic development .

Case Study 1: Peptide-Based Inhibitors

A study demonstrated the synthesis of peptide-based inhibitors using Fmoc-L-histidine allyl ester as a key building block. The resulting peptides exhibited significant inhibitory activity against specific enzymes involved in disease pathways, showcasing the potential of this compound in drug discovery .

Case Study 2: Targeted Drug Delivery

Research involving Fmoc-L-histidine allyl ester focused on creating bioconjugates for targeted cancer therapy. By attaching therapeutic agents to tumor-targeting peptides synthesized from this compound, researchers achieved enhanced delivery and reduced side effects compared to conventional therapies .

作用機序

The mechanism of action of Fmoc-L-histidine allyl ester involves the selective protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during the synthesis process. Upon deprotection with piperidine, the amino group is freed, allowing for further reactions.

類似化合物との比較

Fmoc-L-histidine (trityl): Similar to Fmoc-L-histidine allyl ester but with a trityl protecting group instead of an allyl ester.

Fmoc-L-histidine (Boc): Uses a tert-butyloxycarbonyl (Boc) group for protection.

Fmoc-L-histidine (OtBu): Contains a tert-butyl ester group for protection.

Uniqueness: Fmoc-L-histidine allyl ester is unique due to its combination of Fmoc and allyl ester protecting groups. This allows for selective deprotection under mild conditions, making it highly versatile in peptide synthesis. The allyl ester group can be removed without affecting other protecting groups, providing greater control over the synthesis process .

生物活性

Fmoc-L-his-oall is a derivative of histidine, an essential amino acid known for its role in various biological processes. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used in peptide synthesis to protect the amino group of the amino acid during synthesis. This article focuses on the biological activity of this compound, highlighting its interactions, mechanisms, and potential applications based on recent research findings.

This compound is characterized by its unique structure, which includes:

- Fmoc Group : Provides stability and protection during synthesis.

- Histidine Residue : Contains an imidazole side chain, contributing to its catalytic and binding properties.

Enzymatic Activity

Recent studies have demonstrated that this compound can modulate the assembly behavior of peptide nanomaterials, particularly in the context of amyloid-like structures. Histidine's imidazole group plays a crucial role in facilitating enzyme-like catalysis, particularly in generating reactive oxygen species (ROS) from assembled peptide structures. This catalytic behavior mimics peroxidase activity, which has implications for both therapeutic and toxicological studies involving neurodegenerative diseases such as Alzheimer's disease (AD) .

- Catalytic Mechanism : The imidazole group of histidine acts as an active site for catalyzing reactions that produce ROS, leading to potential cellular toxicity and damage .

Peptide Assembly

The presence of histidine in peptide assemblies has been shown to influence their structural properties significantly. For instance, this compound promotes the aggregation of dipeptides into nanofilaments through electrostatic interactions and hydrogen bonding. This process is critical for developing novel nanomaterials with unique properties suitable for biomedical applications .

| Property | Description |

|---|---|

| Peptide Assembly Type | Nanofilament formation |

| Interaction Mechanism | Electrostatic interactions, hydrogen bonding |

| Catalytic Activity | Mimics peroxidase-like activity |

Neurotoxicity Studies

In vivo experiments have indicated that peptides assembled from this compound can induce ROS toxicity, damaging neuronal cells. This finding is particularly relevant for understanding the mechanisms underlying AD pathogenesis, where amyloid-beta (Aβ) aggregation leads to neurodegeneration .

Study 1: Amyloid-like Assembly Modulation

A study investigated how this compound influences the assembly of Fmoc-dipeptides into amyloid-like structures. The results showed that histidine significantly enhances fibrillogenesis compared to other amino acids, suggesting its pivotal role in forming stable peptide aggregates .

Study 2: Toxicity Assessment

Another research focused on the neurotoxic effects of Aβ filaments formed in the presence of this compound. It was observed that prolonged exposure to these assemblies resulted in increased ROS generation and subsequent neuronal damage, providing insights into the potential risks associated with peptide-based therapies targeting neurodegenerative diseases .

Research Findings Summary

- This compound exhibits significant catalytic activity , mimicking peroxidase enzymes.

- Promotes the formation of amyloid-like structures , which may have implications for developing nanomaterials.

- Induces neurotoxicity through ROS generation , linking it to neurodegenerative disease mechanisms.

特性

IUPAC Name |

prop-2-enyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4/c1-2-11-30-23(28)22(12-16-13-25-15-26-16)27-24(29)31-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-10,13,15,21-22H,1,11-12,14H2,(H,25,26)(H,27,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJWDDVYGPTKBQ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。